molecular formula C17H13NO3 B2543558 3-(1-Oxoisoindolin-2-yl)phenyl acrylate CAS No. 321945-66-8

3-(1-Oxoisoindolin-2-yl)phenyl acrylate

Cat. No.: B2543558
CAS No.: 321945-66-8
M. Wt: 279.295
InChI Key: JIZNFPYUPGWOJN-UHFFFAOYSA-N
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Description

3-(1-Oxoisoindolin-2-yl)phenyl acrylate is a newly synthesized compound with the molecular formula C17H13NO3 and a molecular weight of 279.295 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Oxoisoindolin-2-yl)phenyl acrylate typically involves the reaction of isoindoline derivatives with phenyl acrylate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reactors to ensure consistent quality and quantity of the product. The reaction parameters are carefully monitored and controlled to meet the stringent requirements of industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(1-Oxoisoindolin-2-yl)phenyl acrylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed under controlled conditions.

    Substitution: Various nucleophiles or electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

3-(1-Oxoisoindolin-2-yl)phenyl acrylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1-Oxoisoindolin-2-yl)phenyl acrylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Oxoisoindolin-2-yl)phenyl methacrylate
  • 3-(1-Oxoisoindolin-2-yl)phenyl butyrate
  • 3-(1-Oxoisoindolin-2-yl)phenyl acetate

Uniqueness

3-(1-Oxoisoindolin-2-yl)phenyl acrylate is unique due to its specific structural features and reactivity. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

[3-(3-oxo-1H-isoindol-2-yl)phenyl] prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO3/c1-2-16(19)21-14-8-5-7-13(10-14)18-11-12-6-3-4-9-15(12)17(18)20/h2-10H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIZNFPYUPGWOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OC1=CC=CC(=C1)N2CC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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